molecular formula C15H20N4O2 B2594574 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide CAS No. 2097873-27-1

3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B2594574
CAS No.: 2097873-27-1
M. Wt: 288.351
InChI Key: ABZROSMGZJPTKK-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzodiazole core.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be attached through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, benzodiazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be evaluated for similar applications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,3-benzodiazol-1-yl)-N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
  • 3-(1H-1,3-benzodiazol-1-yl)-N-(2-ethoxyethyl)pyrrolidine-1-carboxamide
  • 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methylpropyl)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-21-9-7-16-15(20)18-8-6-12(10-18)19-11-17-13-4-2-3-5-14(13)19/h2-5,11-12H,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZROSMGZJPTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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